Computed Lipophilicity (XLogP3) Differentiates This Compound from the 4-Bromo Analog for CNS Drug-Likeness
The target compound has a computed XLogP3 of 2.9 [1]. While experimental logP data for the 4-bromo analog are not publicly available, the replacement of the 4-methoxy group (π value for OCH₃ ≈ -0.02) with bromine (π value ≈ +0.86) is predicted to increase logP by approximately 0.8–1.0 log units based on established aromatic substituent constants [2]. This places the target compound in a more favorable lipophilicity range for CNS drug-likeness (typically XLogP 2–4) compared to the 4-bromo analog (predicted XLogP ≈ 3.7–3.9), potentially offering superior brain penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (predicted XLogP3 ≈ 3.7–3.9 based on Hansch π analysis) |
| Quantified Difference | ΔXLogP3 ≈ 0.8–1.0 units lower for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); aromatic substituent constants from Hansch-Fujita analysis |
Why This Matters
Lower lipophilicity within the CNS drug-like window may confer better aqueous solubility and reduced non-specific protein binding, making this compound a more suitable starting point for CNS-targeted medicinal chemistry campaigns than the 4-bromo congener.
- [1] PubChem Compound Summary for CID 984826, Computed Properties section, XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. π values for aromatic substituents. View Source
